molecular formula C23H19ClN6O2S3 B4160243 2-{[4-(4-chlorophenyl)-7-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-1,3-thiazol-2-ylacetamide

2-{[4-(4-chlorophenyl)-7-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-1,3-thiazol-2-ylacetamide

Cat. No.: B4160243
M. Wt: 543.1 g/mol
InChI Key: IHWZMIJPJRLZPF-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been extensively studied for their diverse biological activities . These compounds are known to play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been studied extensively. Various methods have been developed to synthesize these derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of multiple nitrogen atoms in the ring allows these compounds to participate in a variety of chemical reactions .


Chemical Reactions Analysis

1,2,4-Triazole derivatives are known to undergo a variety of chemical reactions. For example, they can react with alkyl halides to form cyclic structures . The specific reactions that this compound undergoes would depend on the other functional groups present in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives depend on the specific functional groups present in the molecule. For example, the presence of electron-donating groups can contribute to good inhibitory activity against certain enzymes .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is thought to involve their interaction with various biological receptors. Their dipole character, hydrogen bonding capacity, rigidity, and solubility allow them to interact with these receptors with high affinity .

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in various studies. For example, some of these compounds have been tested on normal cell lines to assess their safety .

Future Directions

Given the diverse biological activities of 1,2,4-triazole derivatives, there is considerable interest in further exploring their potential as therapeutic agents. Future research could focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies .

Properties

IUPAC Name

2-[[7-(4-chlorophenyl)-12-methyl-8-oxo-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O2S3/c1-12-2-7-16-15(10-12)18-19(32)29(14-5-3-13(24)4-6-14)22-27-28-23(30(22)20(18)35-16)34-11-17(31)26-21-25-8-9-33-21/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWZMIJPJRLZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(S2)N4C(=NN=C4SCC(=O)NC5=NC=CS5)N(C3=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-chlorophenyl)-7-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-chlorophenyl)-7-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-(4-chlorophenyl)-7-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-(4-chlorophenyl)-7-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-(4-chlorophenyl)-7-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-(4-chlorophenyl)-7-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-1,3-thiazol-2-ylacetamide

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